molecular formula C7H10N2O B1381835 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol CAS No. 1450754-41-2

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol

Cat. No. B1381835
M. Wt: 138.17 g/mol
InChI Key: NMIZSJAOOMXKDJ-UHFFFAOYSA-N
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Description

2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol is a trifunctional building block used for chemical probe synthesis . It contains a light-activated diazirine, an alkyne tag, and a hydroxyl synthetic handle . When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Molecular Structure Analysis

The molecular formula of 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol is C7H10N2O . The molecular weight is 138.17 g/mol . The InChI string is InChI=1S/C7H10N2O/c1-2-3-4-7 (5-6-10)8-9-7/h1,10H,3-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol include a density of 1.08 g/mL . The compound is in liquid form and is stored at a temperature of -20°C .

Scientific Research Applications

  • Extraction of Alcohols from Water : Research by Chapeaux et al. (2008) in "Green Chemistry" discusses the increased demand for ethanol as a commercial transportation fuel and explores efficient methods for separating alcohols like ethanol from water using ionic liquids, which has implications for industrial processing of ethanol and other similar compounds (Chapeaux et al., 2008).

  • Peptide Photoaffinity Reagents : A study by Shih and Bayley (1985) in "Analytical Biochemistry" details the synthesis of a carbene-yielding amino acid for incorporation into peptide photoaffinity reagents. This research is significant for understanding the molecular interactions in biological systems and designing probes for studying these interactions (Shih & Bayley, 1985).

  • Photo-affinity Labeling : Kumar and Young (2009) in "Bioorganic & Medicinal Chemistry" discuss the design and synthesis of a novel photo-affinity probe. This probe is used for identifying the molecular structure of the target of a bioactive compound, which is critical in drug discovery and molecular biology (Kumar & Young, 2009).

  • Cryoultramicrotomy : Richter (1994) in the "Journal of Microscopy" presents the use of mixtures including ethanol for cryoultramicrotomy, a technique used in the preparation of thin sections of biological samples for microscopy. This study highlights the importance of ethanol in sample preparation in microscopic studies (Richter, 1994).

  • Conversion of Ethanol to Higher Alcohols : Li et al. (2018) in "Microporous and Mesoporous Materials" report on the synthesis of acidic and basic bifunctional catalysts for the conversion of ethanol to 1-butanol, showing potential for the effective use of bioethanol as a renewable fuel (Li et al., 2018).

  • Chemical Synthesis and Reactions : Several other studies focus on the chemical reactions involving ethanol and related compounds, exploring their mechanisms, synthesis processes, and applications in various fields, including pharmaceuticals, fuel production, and industrial solvents.

properties

IUPAC Name

2-(3-but-3-ynyldiazirin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-4-7(5-6-10)8-9-7/h1,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIZSJAOOMXKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278943
Record name 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol

CAS RN

1450754-41-2
Record name 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450754-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol

Citations

For This Compound
6
Citations
S Cai, Z Bi, Y Bai, H Zhang, D Zhai, C Xiao… - Frontiers in …, 2020 - frontiersin.org
Hepatocellular carcinoma (HCC) is one of the most common malignant cancers with poor prognosis and high incidence. Cancer stem cells play a vital role in tumor initiation and …
Number of citations: 14 www.frontiersin.org
W Zhong, S Chen, Q Zhang, T Xiao, Y Qin, J Gu… - Oncotarget, 2017 - ncbi.nlm.nih.gov
Doxycycline have been reported to exert anti-cancer activity and have been assessed as anti-cancer agents in clinical trials. However, the direct targets of doxycycline in cancer cells …
Number of citations: 33 www.ncbi.nlm.nih.gov
Y Toyota, H Yoshioka, I Sagimori, Y Hashimoto… - Bioorganic & Medicinal …, 2020 - Elsevier
HMG-CoA reductase (HMGCR) is a rate-limiting enzyme in the cholesterol biosynthetic pathway, and its catalytic domain is the well-known target of cholesterol-lowering drugs, statins. …
Number of citations: 7 www.sciencedirect.com
A Fuchs - docplayer.org
7 Abstract Studying the interaction of small molecular compounds with proteins is a major part of modern bioorganic and medicinal chemistry. Most marketed drugs target specific …
Number of citations: 2 docplayer.org
J Drechsel - 2020 - mediatum.ub.tum.de
Studying the interaction of small molecular compounds with proteins is a major part of modern bioorganic and medicinal chemistry. Most marketed drugs target specific proteins to …
Number of citations: 2 mediatum.ub.tum.de
VCR Kirsch - 2020 - mediatum.ub.tum.de
An dieser Stelle möchte ich mich herzlich bei Prof. Dr. Stephan A. Sieber, nicht nur für die spannende, abwechslungsreiche und interessante Themenstellung bedanken, sondern auch …
Number of citations: 2 mediatum.ub.tum.de

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